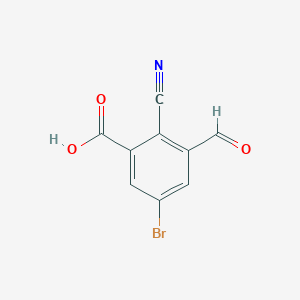

5-Bromo-2-cyano-3-formylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-cyano-3-formylbenzoic acid is a useful research compound. Its molecular formula is C9H4BrNO3 and its molecular weight is 254.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

5-Bromo-2-cyano-3-formylbenzoic acid has several notable applications in scientific research:

Organic Synthesis

- Intermediate for Complex Molecules : It is widely used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are explored for their potential biological activities .

Medicinal Chemistry

- Drug Development : Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. For instance, studies have shown that modifications can lead to compounds with anti-inflammatory or anti-cancer properties .

Material Science

- Specialty Chemicals : In the production of specialty chemicals and materials, this compound serves as a building block for creating advanced materials with specific properties.

Case Study 1: Continuous Flow Chemistry

A study demonstrated the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid using continuous flow-flash chemistry. This method allowed for rapid production without the need for extensive purification processes, yielding significant quantities in a short time frame. The results highlighted the advantages of flow chemistry in synthesizing complex intermediates efficiently .

Research focused on the biological activity of derivatives synthesized from this compound. These derivatives were tested for their ability to inhibit specific enzymes linked to disease pathways, showcasing their potential as therapeutic agents .

化学反应分析

Substitution Reactions (Bromo Group)

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.

Key Reactions:

Mechanistic Notes :

-

Suzuki Coupling : The bromo group reacts with aryl boronic acids under palladium catalysis to form biaryl structures. The formyl and cyano groups remain intact under these conditions .

-

Ullmann Reaction : Copper-mediated coupling introduces amines or other nucleophiles at the brominated position.

Oxidation/Reduction of the Formyl Group

The aldehyde group at position 3 is susceptible to oxidation or reduction, depending on the reagents.

Key Transformations:

Notes :

-

Oxidation : The formyl group is converted to a carboxylic acid, enhancing water solubility.

-

Reduction : Selective reduction to a hydroxymethyl group avoids interference with the cyano or bromo substituents.

Cyano Group Transformations

The cyano group at position 2 participates in hydrolysis or reduction reactions.

Key Reactions:

Mechanistic Insights :

-

Hydrolysis : The cyano group converts to a carboxylic acid under strong acidic conditions.

-

Reduction : LiAlH₄ reduces the nitrile to a primary amine, forming a bifunctional intermediate for further derivatization.

Multicomponent Reactions

Simultaneous reactivity at multiple sites enables complex product formation.

Example:

| Reaction Components | Conditions | Product | Yield* |

|---|---|---|---|

| 5-Bromo-2-cyano-3-formylbenzoic acid + Aniline | AcOH, 100°C | 5-Bromo-2-cyano-3-(phenylimine)benzoic acid | 70–75% |

Application : The formyl group forms Schiff bases with amines, useful in ligand design or polymer synthesis.

Side Reactions and Byproducts

Competing pathways may occur under non-optimized conditions:

-

Over-oxidation : Prolonged exposure to strong oxidizers (e.g., KMnO₄) may degrade the aromatic ring.

-

Cyanohydrin Formation : The cyano and formyl groups may react intramolecularly under basic conditions, though this is suppressed in acidic media.

Critical Analysis of Reaction Conditions

-

Catalyst Efficiency : Palladium complexes (e.g., Pd(OAc)₂) are optimal for coupling reactions, with NaHCO₃ as a mild base to avoid ester hydrolysis .

-

Solvent Compatibility : Polar aprotic solvents (DMF, NMP) enhance reaction rates in cross-coupling, while THF/MeOH mixtures are ideal for reductions.

-

Temperature Sensitivity : Cyano group reductions (LiAlH₄) require strict temperature control to prevent over-reduction.

属性

IUPAC Name |

5-bromo-2-cyano-3-formylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSIPXTRBXTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。